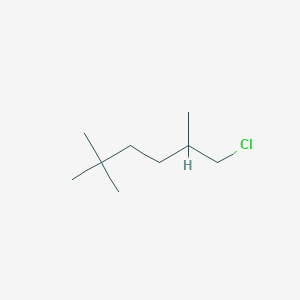
1-Chloro-2,5,5-trimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,5,5-trimethylhexane is an organic compound with the molecular formula C9H19Cl It is a chloroalkane, which means it contains a chlorine atom attached to an alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5,5-trimethylhexane can be synthesized through the free-radical chlorination of 2,5,5-trimethylhexane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat to initiate the reaction . The reaction proceeds through three stages: initiation, propagation, and termination.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,5,5-trimethylhexane primarily undergoes substitution reactions . In these reactions, the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or cyanide ions (CN⁻) under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or nitriles.
Elimination Products: The major product is typically an alkene formed by the removal of a hydrogen atom and the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,5,5-trimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Wirkmechanismus
The mechanism of action for 1-Chloro-2,5,5-trimethylhexane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2,2,5-trimethylhexane
- 1-Chloro-3,5,5-trimethylhexane
Comparison: 1-Chloro-2,5,5-trimethylhexane is unique due to the position of the chlorine atom and the presence of three methyl groups on the hexane chain. This structure influences its reactivity and the types of reactions it undergoes compared to other chloroalkanes .
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
1-chloro-2,5,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(7-10)5-6-9(2,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
WWMCICWMYQPSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


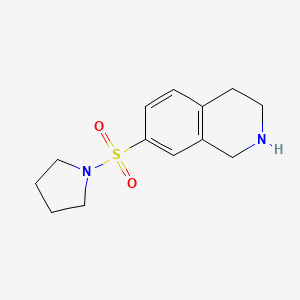
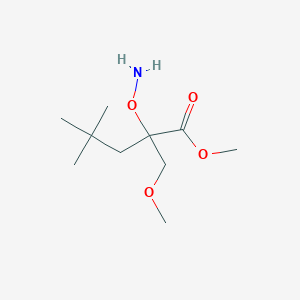
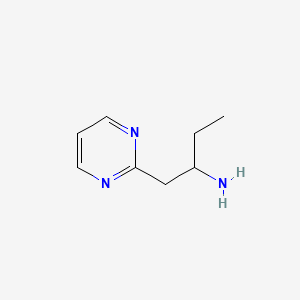
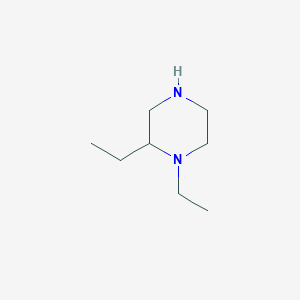
![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
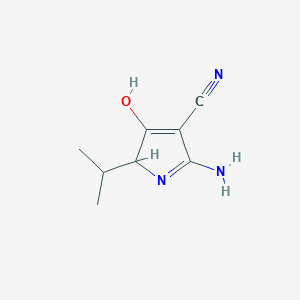
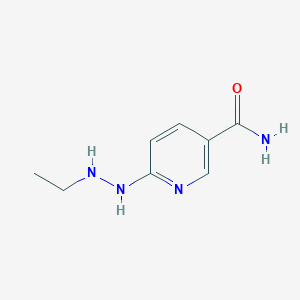

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)

![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
